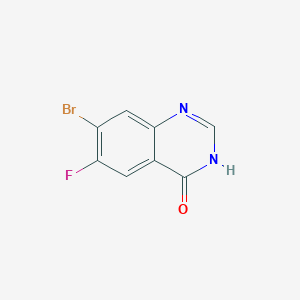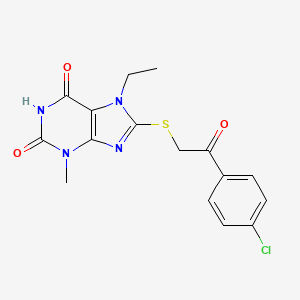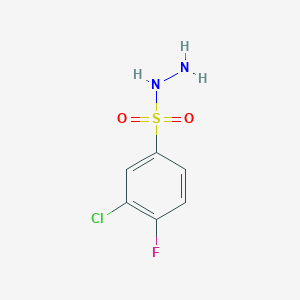
7-Bromo-6-fluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-fluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4BrFN2O . It has a molecular weight of 243.03 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of 7-Bromo-6-fluoroquinazolin-4(3H)-one involves a mixture of methyl 2-amino-4-bromo-5-fluorobenzoate in formamide. This mixture is stirred at 180 °C under microwave conditions for 1 hour. After cooling down, the reaction mixture is poured into water and stirred .Molecular Structure Analysis
The InChI code for 7-Bromo-6-fluoroquinazolin-4(3H)-one is 1S/C8H4BrFN2O/c9-5-2-7-4 (1-6 (5)10)8 (13)12-3-11-7/h1-3H, (H,11,12,13) and the InChI key is ZLEYSWOUPZTIRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Bromo-6-fluoroquinazolin-4(3H)-one is an off-white solid . and should be stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .Applications De Recherche Scientifique
1. Synthesis and Application in Organic Chemistry
7-Bromo-6-fluoroquinazolin-4(3H)-one has been utilized in the synthesis of various organic compounds. For example, Mohammadi and Hossini (2011) demonstrated its use in the one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones, showcasing its versatility in organic synthesis under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). This approach emphasizes the compound's role in facilitating efficient and environmentally friendly synthetic routes.
2. Antifungal Bioactivities
The antifungal properties of derivatives of 7-Bromo-6-fluoroquinazolin-4(3H)-one have been explored in several studies. Ouyang et al. (2006) synthesized various 3-alkylquinazolin-4-one derivatives and found that compounds like 6-bromo-3-propylquinazolin-4-one exhibited significant antifungal activity (Ouyang et al., 2006). Such findings highlight the potential of this compound in developing new antifungal agents.
3. Anticancer and Antiviral Research
In the field of medicinal chemistry, derivatives of 7-Bromo-6-fluoroquinazolin-4(3H)-one have shown promise as anticancer and antiviral agents. For instance, Agbo et al. (2015) investigated the anticancer properties of 6-aryl-2-styrylquinazolin-4(3H)-ones against various cancer cell lines (Agbo et al., 2015). Additionally, Selvam et al. (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones, demonstrating their antiviral activity against HIV, HSV, and vaccinia viruses (Selvam et al., 2010). These studies underline the compound's potential in drug discovery for treating various diseases.
4. Photolabile Protecting Groups in Chemistry
7-Bromo-6-fluoroquinazolin-4(3H)-one has also been explored in the development of photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which offers enhanced solubility and reduced fluorescence, making it useful in biological applications (Fedoryak & Dore, 2002).
Safety And Hazards
The safety information for 7-Bromo-6-fluoroquinazolin-4(3H)-one includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propriétés
IUPAC Name |
7-bromo-6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYSWOUPZTIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoroquinazolin-4(3H)-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)


![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)

![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)

![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2474434.png)

